molecular formula C6H14N2 B033968 Azepan-4-amine CAS No. 108724-15-8

Azepan-4-amine

Cat. No.: B033968
CAS No.: 108724-15-8
M. Wt: 114.19 g/mol
InChI Key: ZRNRPJNPCUSWGU-UHFFFAOYSA-N
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Description

Azepan-4-amine is a highly valuable, seven-membered heterocyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. This saturated azepane ring system, featuring a primary amine at the 4-position, provides a rigid yet flexible core that is optimal for constructing diverse chemical libraries and probing structure-activity relationships. Its primary research application lies in its role as a key synthetic intermediate and building block for the development of novel pharmacologically active compounds, particularly for targeting central nervous system (CNS) disorders, G-protein coupled receptors (GPCRs), and various enzymes. The amine group serves as a versatile handle for derivatization, allowing for the facile introduction of sulfonamides, amides, ureas, and other functionalities to enhance binding affinity and selectivity. Researchers utilize this compound to modulate critical physicochemical properties of lead compounds, including solubility, lipophilicity, and molecular conformation, ultimately aiming to improve drug-like characteristics. The scaffold's three-dimensional structure can offer advantages over flat aromatic systems by accessing unique vectors in chemical space, potentially leading to increased selectivity and reduced off-target effects. This compound is an essential tool for chemists engaged in the synthesis of complex molecules for high-throughput screening and the optimization of novel therapeutic agents.

Properties

IUPAC Name

azepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNRPJNPCUSWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400213
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108724-15-8
Record name Hexahydro-1H-azepin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108724-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves mixing equimolar quantities of carboxylic acid and amine in acetonitrile (0.5 M) with 2 equivalents of B(OCH₂CF₃)₃. Reactions proceed at 80–100°C for 5–24 hours, depending on substrate reactivity. For example, picolinic acid coupled with glycine methyl ester at 100°C yielded 72% amide product after 12 hours.

Key Parameters:

ParameterValue/RangeImpact on Yield
Temperature80–100°CHigher temps enhance reactivity for sterically hindered substrates
SolventMeCNPolar aprotic solvent stabilizes intermediates
Equivalents of B(OCH₂CF₃)₃2.0Excess reagent drives reaction to completion

Application to Azepan-4-amine Synthesis

To synthesize this compound, a hypothetical route could involve:

  • Cyclization Precursor : Reacting 4-aminobutyric acid with a protected amine under B(OCH₂CF₃)₃ catalysis to form a lactam intermediate.

  • Lactam Reduction : Reducing the lactam to the amine using LiAlH₄ or catalytic hydrogenation.
    This two-step approach mirrors the lactamization of Boc-l-ornithine, which achieved 84% yield under similar conditions.

Transamidation of Formamide Derivatives

Transamidation of dimethylformamide (DMF) with primary amines offers an alternative route to formamides, which can be hydrolyzed to amines. Lundgren et al. (2013) reported B(OCH₂CF₃)₃-mediated transamidation using 10 equivalents of DMF in MeCN at 80°C for 5 hours, yielding formamides in up to 88% yield.

Case Study: Benzylamine Formylation

Benzylamine reacted with DMF under optimized conditions (10 equiv DMF, 2 equiv B(OCH₂CF₃)₃, 80°C) produced N-benzylformamide in 88% yield. Subsequent hydrolysis with HCl would yield benzylamine hydrochloride, demonstrating the method’s adaptability for amine synthesis.

Optimization Table:

DMF EquivalentsTemperatureYield (%)
180°C55
580°C73
1080°C88

Relevance to this compound

Applying this method to a cyclic amine precursor (e.g., azepan-4-ol) could yield the corresponding formamide, which upon hydrolysis would generate this compound. The solid-phase workup described by Lundgren et al.—using Amberlyst resins and MgSO₄—would facilitate purification without chromatography.

Lactamization Followed by Reduction

Lactamization of amino acids or their derivatives is a well-established route to cyclic amines. The study highlighted the synthesis of six- and seven-membered lactams via thermal condensation with B(OCH₂CF₃)₃. For instance, Boc-l-ornithine underwent cyclization at 100°C to form a seven-membered lactam in 84% yield.

Stepwise Synthesis Protocol:

  • Lactam Formation :

    • Substrate: N-protected 4-aminopentanoic acid

    • Reagent: B(OCH₂CF₃)₃ (2 equiv)

    • Conditions: MeCN, 100°C, 12 hours

    • Expected yield: ~80% (extrapolated from analogous reactions)

  • Lactam Reduction :

    • Reagent: LiAlH₄ (4 equiv) in THF

    • Conditions: Reflux, 6 hours

    • Workup: Quench with Na₂SO₄, filter, concentrate

Racemization Considerations

The original study noted minimal racemization during amino acid couplings when reaction times were minimized. For chiral this compound derivatives, limiting the lactamization step to 5–8 hours could preserve enantiopurity.

A standout feature of the referenced methods is the solid-phase workup, which avoids aqueous extraction and chromatography. For instance, amides were purified using Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins, with yields comparable to traditional methods.

Workup Procedure:

  • Dilute reaction mixture with CH₂Cl₂ or EtOAc.

  • Add Amberlyst resins (150 mg each) and MgSO₄.

  • Stir for 30 minutes, filter, and concentrate.

This method is particularly advantageous for this compound, as its basic amino group could complicate aqueous workups. Excluding Amberlyst 15 (as in the purification of strongly basic amines like 2i and 2j) would prevent unwanted adsorption.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes to this compound based on the methodologies discussed:

MethodAdvantagesLimitationsEstimated Yield
Amidation/ReductionHigh functional group toleranceMulti-step, requires reduction60–75%
Transamidation/HydrolysisScalable, minimal purificationRequires DMF in excess70–85%
Lactamization/ReductionEnantiopurity retentionSensitive to substrate sterics65–80%

Chemical Reactions Analysis

Types of Reactions: Azepan-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under mild conditions using reagents such as m-CPBA.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: this compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) is commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products: The major products formed from these reactions include various azepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Azepan-4-amine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in complex chemical reactions that yield therapeutically relevant compounds. For instance, derivatives of this compound have shown promise in developing treatments for conditions such as Alzheimer's and Parkinson's diseases by acting on specific biological pathways related to these disorders .

Chemical Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is valued for its ability to form stable bonds with various functional groups, making it a versatile building block for synthesizing complex organic molecules. It has been utilized in the development of novel anilinoquinazoline derivatives, which exhibit biological activities including antioxidant properties and potential anticancer effects . The compound's unique structure allows chemists to explore new synthetic pathways that enhance the efficiency and yield of desired products.

Material Science

Enhancing Polymer Properties
this compound can be incorporated into polymers to improve their mechanical and thermal properties. This application is particularly relevant in the development of coatings and adhesives, where enhanced durability and performance are critical. Research indicates that the inclusion of this compound derivatives can lead to materials with superior resistance to environmental degradation .

Biochemical Research

Studying Biological Mechanisms
Researchers utilize this compound to investigate its effects on biological systems, aiding in the understanding of cellular mechanisms. Its role as a modulator of various biochemical pathways allows scientists to explore its potential therapeutic applications further. For example, studies have shown that azepan derivatives can influence the Keap1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Agrochemical Formulations

Development of Effective Pesticides and Herbicides
In agrochemistry, this compound contributes to formulating more effective pesticides and herbicides. Its chemical properties enable the design of compounds that can target specific pests while minimizing environmental impact. This application is vital for sustainable agricultural practices, where the demand for efficient yet eco-friendly solutions is growing .

Data Summary Table

Application AreaDescriptionKey Findings/Examples
Pharmaceuticals Intermediate in drug synthesis targeting neurological disordersPotential treatments for Alzheimer's and Parkinson's diseases
Chemical Synthesis Building block for complex organic moleculesNovel anilinoquinazoline derivatives with antioxidant properties
Material Science Enhances polymer properties for coatings and adhesivesImproved durability and environmental resistance
Biochemical Research Modulates biological pathways; aids understanding of cellular mechanismsInfluences Keap1/Nrf2 pathway; potential therapeutic applications
Agrochemicals Used in developing pesticides and herbicidesTargets specific pests; supports sustainable agriculture

Case Studies

  • Pharmaceutical Applications
    A study explored novel azepane derivatives as inhibitors of protein kinases (PKB-α and PKA). These compounds demonstrated significant biological activity, suggesting their potential role in cancer therapy .
  • Material Science Innovations
    Research on azepan-derived polymers highlighted their enhanced mechanical properties compared to traditional materials, indicating a promising future for their use in industrial applications .
  • Biochemical Mechanism Investigation
    Investigations into azepan derivatives revealed their capacity to induce NQO1 expression through interaction with the Keap1/Nrf2 pathway, showcasing their relevance in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of azepan-4-amine involves its interaction with specific molecular targets, such as sigma receptors. These receptors modulate different proteins, including N-methyl-D-aspartate receptors and calcium ion channels. The binding of this compound to these receptors can influence various physiological processes, including neuronal protection, analgesia, and treatment for drug abuse .

Comparison with Similar Compounds

Azepan-4-amine can be compared with other seven-membered heterocyclic compounds, such as:

    Azepine: Contains a nitrogen atom in the ring but lacks the amino group at the fourth position.

    Benzodiazepine: Contains a fused benzene ring and exhibits different pharmacological properties.

    Oxazepine: Contains an oxygen atom in the ring, leading to different reactivity and applications.

Uniqueness: this compound’s unique structure, with an amino group at the fourth position, allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Azepan-4-amine, also referred to as 4-azepanamine, is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C6_6H14_{14}N2_2
  • Molecular Weight : 114.19 g/mol
  • Boiling Point : 79-80°C at 10 mmHg

This compound primarily interacts with the cAMP-dependent protein kinase catalytic subunit alpha (PKA), influencing various cellular processes such as growth, proliferation, and differentiation. Its exact mechanism remains to be fully elucidated, but it is known to modulate pathways associated with sigma receptors (σRs), which play crucial roles in neurological functions and pain modulation .

Sigma Receptor Interaction

This compound has been studied for its binding affinity to sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in several neurological processes, including:

  • Pain modulation
  • Neuroprotection
  • Antidepressant effects

Research indicates that derivatives of this compound exhibit potential as novel therapeutic agents targeting these receptors. For instance, a study demonstrated that modifications to the azepane ring could enhance metabolic stability and binding affinity to σRs .

Pharmacological Applications

This compound and its derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds derived from this compound have been investigated for their ability to inhibit cancer cell proliferation.
  • Antidiabetic Properties : Some derivatives have displayed potential as antidiabetic agents by modulating insulin signaling pathways.
  • Anti-inflammatory Effects : Research has indicated that azepan-based compounds can inhibit the release of pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFindings
Liu et al. (2020)Investigated the metabolic stability of azepane derivatives, revealing a significant improvement in binding affinity for σ1R (Ki_i = 7.2 nM) when modified with adamantamine moiety .
Intagliata et al. (2019)Reported on the potential of σ2R ligands derived from azepan structures to attenuate cocaine-induced convulsions in rodent models .
ResearchGate Publication (2016)Discussed the antibacterial properties of azepane derivatives, highlighting their mechanism of action against bacterial cells .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :
  • Synthesize a congeneric series with systematic substitutions (e.g., halogens, alkyl chains).
  • Test all compounds under identical assay conditions.
  • Use 3D-QSAR (e.g., CoMFA) to correlate structural features with activity .

Q. What steps validate this compound’s role as a catalyst in asymmetric synthesis?

  • Methodological Answer :
  • Measure enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Perform kinetic resolution experiments to determine turnover frequency (TOF).
  • Compare catalytic efficiency to established catalysts (e.g., Proline derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-4-amine
Reactant of Route 2
Reactant of Route 2
Azepan-4-amine

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